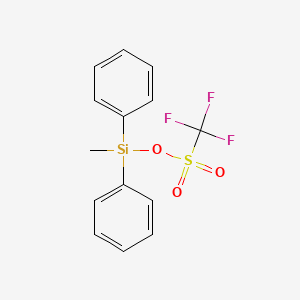
Methyl(diphenyl)silyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)silyl trifluoromethanesulfonate is an organosilicon compound that features a trifluoromethanesulfonate group attached to a methyl(diphenyl)silyl moiety. This compound is known for its utility in organic synthesis, particularly as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silyl trifluoromethanesulfonate can be synthesized through the reaction of diphenylmethylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(C6H5)2SiCH3OH+(CF3SO2)2O→(C6H5)2SiCH3OSO2CF3+CF3SO2OH
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of diphenylmethylsilanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include silyl ethers, silyl amines, or silyl thiols.
Hydrolysis Products: The major products of hydrolysis are diphenylmethylsilanol and trifluoromethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)silyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the protection of alcohols and amines, facilitating various synthetic transformations.
Polymer Chemistry: The compound can be used in the synthesis of silyl-protected polymers.
Material Science: It is employed in the modification of surfaces to introduce silyl groups, enhancing material properties.
Wirkmechanismus
The mechanism of action of methyl(diphenyl)silyl trifluoromethanesulfonate primarily involves its role as a silylating agent. The trifluoromethanesulfonate group acts as a good leaving group, allowing the silyl group to be transferred to nucleophiles. This process typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with three methyl groups instead of diphenyl and methyl groups.
Methyl trifluoromethanesulfonate: Lacks the silyl group, making it a simpler methylating agent.
Uniqueness
Methyl(diphenyl)silyl trifluoromethanesulfonate is unique due to the presence of both the silyl and trifluoromethanesulfonate groups, which provide distinct reactivity patterns. The diphenyl groups also contribute to its steric properties, influencing its behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
91158-37-1 |
|---|---|
Molekularformel |
C14H13F3O3SSi |
Molekulargewicht |
346.40 g/mol |
IUPAC-Name |
[methyl(diphenyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F3O3SSi/c1-22(12-8-4-2-5-9-12,13-10-6-3-7-11-13)20-21(18,19)14(15,16)17/h2-11H,1H3 |
InChI-Schlüssel |
RMMZVIVQUFAVLE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)



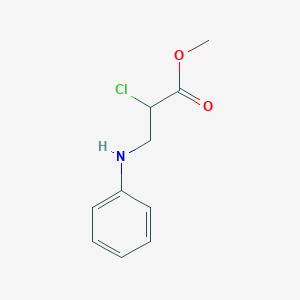


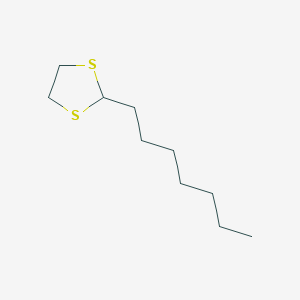
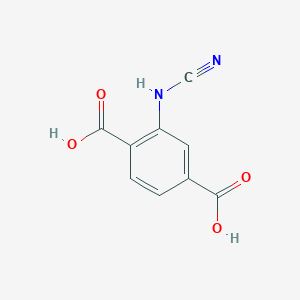

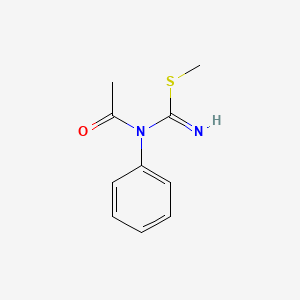
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
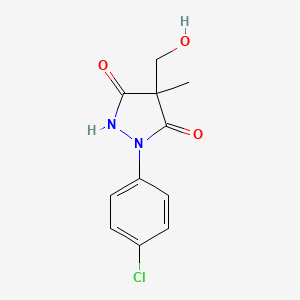
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
